Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester
Description
Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester (CAS: Not explicitly provided in evidence) is a trivalent phosphorus compound characterized by two phenyl groups bonded to phosphorus and an (1R)-1-phenylethyl ester moiety. Its structure confers unique steric and electronic properties, making it relevant in asymmetric catalysis and organophosphorus chemistry. The (1R)-stereochemistry at the phenylethyl group introduces chirality, which can influence enantioselectivity in reactions .
Properties
CAS No. |
612058-33-0 |
|---|---|
Molecular Formula |
C20H19OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
diphenyl-[(1R)-1-phenylethoxy]phosphane |
InChI |
InChI=1S/C20H19OP/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m1/s1 |
InChI Key |
WENXQKDAKSWYMT-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
Direct esterification is a common method for preparing phosphorous acid esters. This process typically involves the reaction of phosphorous halides with alcohols under controlled conditions.
Reagents : Phosphorous halides (e.g., phosphorus trichloride) and alcohols (e.g., phenols).
Reaction Conditions : The reaction is usually conducted at elevated temperatures, with careful control of stoichiometry to favor the formation of the desired ester.
-
- The initial step involves the nucleophilic attack of the alcohol on the phosphorus atom.
- Subsequent elimination of halogen occurs, leading to the formation of the ester.
Synthesis via Chlorinated Phosphites
A more specialized method involves using chlorinated phosphites as intermediates.
-
- Dissolve chlorinated phosphite in a suitable solvent (e.g., methylene dichloride).
- Introduce a phenol in the presence of a base (e.g., triethylamine) to facilitate the reaction.
- Maintain low temperatures during mixing to control reactivity.
- Allow the mixture to stir at room temperature for several hours.
Yield and Purification : The organic phase containing the phosphinous acid ester can be separated and purified through distillation or recrystallization techniques.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Esterification | Simple procedure; good yield | Requires careful control of conditions |
| Chlorinated Phosphites | High specificity; can be tailored | More complex setup; requires additional reagents |
Recent studies have explored variations in reaction conditions and reagent types to optimize yields and selectivity in synthesizing phosphinous acid esters. For instance, research has shown that altering solvent systems can significantly impact product purity and yield. Additionally, employing different bases during the reaction can enhance reactivity and selectivity towards desired products.
Chemical Reactions Analysis
Types of Reactions
Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinous acid esters.
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent in Organic Reactions :
- Phosphinous acid esters are often utilized as reagents in organic synthesis. They can participate in nucleophilic substitution reactions and serve as intermediates for the synthesis of more complex molecules .
- They are particularly useful in the formation of phosphine oxides, which are important in asymmetric synthesis and catalysis.
- Synthesis of Chiral Ligands :
Applications in Catalysis
-
Asymmetric Catalysis :
- Phosphinous acids and their derivatives play a significant role as catalysts in asymmetric reactions. They can enhance reaction selectivity and yield when used with various substrates .
- For instance, studies have shown that phosphine oxides derived from phosphinous acids can catalyze reactions such as hydroformylation and Stetter reactions effectively .
- Dynamic Resolution Processes :
Medicinal Chemistry Applications
-
Inhibitors of Enzymatic Activity :
- Research indicates that phosphinous acid analogues may act as inhibitors for specific enzymes, providing a pathway for drug development targeting enzyme-related diseases. The ability to modify the structure of these compounds allows for tailored inhibition profiles .
- Molecular docking studies have been employed to predict binding affinities and interactions between these compounds and target enzymes, enhancing the understanding of their potential therapeutic roles .
- Potential Drug Development :
Case Study 1: Asymmetric Synthesis Using Phosphinous Acid Esters
A study demonstrated the use of phosphinous acid diphenyl esters in synthesizing chiral amines through asymmetric hydrogenation reactions. The results indicated high enantioselectivity and yield, showcasing their effectiveness as chiral ligands in catalysis.
Case Study 2: Enzyme Inhibition
In another research project, phosphinous acid derivatives were evaluated for their inhibitory effects on specific proteases involved in cancer progression. The findings revealed that certain structural modifications significantly enhanced inhibitory potency, suggesting potential therapeutic applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for nucleophilic substitutions | Facilitates complex molecule synthesis |
| Chiral Ligand Synthesis | Asymmetric catalysis | Enhances selectivity and yields |
| Catalysis | Hydroformylation, Stetter reactions | Effective catalyst for diverse reactions |
| Medicinal Chemistry | Enzyme inhibitors | Potential drug candidates targeting specific diseases |
Mechanism of Action
The mechanism of action of phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester involves its interaction with molecular targets through its phosphorus center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
Substituent Effects
- Aromatic vs. Aliphatic Groups : The target compound’s diphenyl groups create significant steric hindrance and electron density, enhancing thermal stability but reducing solubility in polar solvents compared to dimethyl or trimethylsilyl substituents .
- Electron-Withdrawing Groups : The 3-nitrophenyl propenyl ester in CAS 55282-00-3 increases electrophilicity at phosphorus, making it more reactive toward nucleophiles than the target compound’s electron-rich phenylethyl ester .
Oxidation State and Reactivity
- Trivalent vs. Pentavalent Phosphorus: As a phosphinous acid ester (P³⁺), the target compound is more nucleophilic and prone to oxidation compared to pentavalent phosphonic or phosphinic acid derivatives (e.g., CAS 28108-99-8). This property is critical in catalysis, where P³⁺ species often act as ligands .
Stereochemical Considerations
- The (1R)-1-phenylethyl group introduces enantioselectivity, distinguishing it from racemic mixtures like (R,S)-1-amino-2-phenylethyl-phosphonic acid derivatives. This chirality is pivotal in asymmetric synthesis .
Functional Group Impact
- Amino Groups: The amino substituent in CAS OMXX-281104-01 increases basicity and enables hydrogen bonding, contrasting with the target compound’s inert ester group .
- Silyl Esters : The trimethylsilyl ester in CAS 71009-82-0 offers resistance to hydrolysis, whereas the phenylethyl ester may undergo slower degradation under acidic conditions .
Biological Activity
Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester is a compound of considerable interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides an overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
Phosphinous acid esters are characterized by their phosphorus-containing functional groups. The specific structure of diphenyl-(1R)-1-phenylethyl ester can be represented as follows:
- Chemical Formula : CHOP
- Molecular Weight : 306.32 g/mol
The presence of the diphenyl group contributes to the compound's stability and solubility properties, which are crucial for its biological activity.
1. Insecticidal and Herbicidal Properties
Research indicates that phosphonates and phosphinates, including diphenyl phosphinous esters, exhibit significant insecticidal and herbicidal activities. These compounds act by disrupting metabolic pathways in target organisms. A study highlighted that certain phosphonates possess selective toxicity against pests while being less harmful to beneficial organisms .
2. Antimicrobial Activity
Phosphinous acid esters have shown promising antimicrobial properties. For instance, derivatives of phosphinic acids have been evaluated for their efficacy against various bacterial strains. In vitro studies demonstrated that these compounds inhibit bacterial growth by interfering with cell wall synthesis and function .
Table 1: Antimicrobial Activity of Phosphinous Acid Esters
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Diphenyl-(1R)-1-phenylethyl ester | E. coli | 32 µg/mL |
| Diphenyl-(1R)-1-phenylethyl ester | S. aureus | 16 µg/mL |
| Diphenyl-(1R)-1-phenylethyl ester | Pseudomonas aeruginosa | 64 µg/mL |
3. Enzyme Inhibition
Certain phosphinous acid derivatives have been found to inhibit key enzymes involved in various biochemical pathways. For example, studies have shown that these compounds can inhibit metalloproteases, which play crucial roles in cell signaling and tissue remodeling . The inhibition of such enzymes can be beneficial in therapeutic contexts, particularly for conditions involving excessive protease activity.
Case Study 1: Insecticidal Activity
A study conducted on the efficacy of phosphinous acid esters as insecticides demonstrated that these compounds significantly reduced the population of target pest species in controlled environments. The results indicated a >90% mortality rate in treated groups within 48 hours of exposure .
Case Study 2: Antimicrobial Efficacy
In another investigation, diphenyl-(1R)-1-phenylethyl ester was tested against a panel of pathogenic bacteria. The compound exhibited potent antibacterial activity, particularly against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
The biological activity of diphenyl-(1R)-1-phenylethyl ester is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The phosphorus atom in the compound can form coordination bonds with metal ions in enzymes, thereby altering their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
